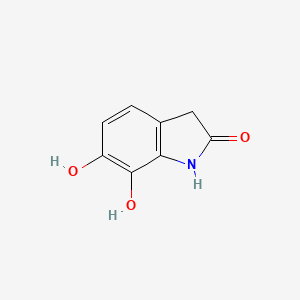
3,5-Dimethyloctahydro-5,8-methanoindolizine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethyloctahydro-5,8-methanoindolizine is a nitrogen-containing heterocyclic compound with the molecular formula C11H19N.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyloctahydro-5,8-methanoindolizine can be achieved through various methods, including radical cyclization and cross-coupling reactions. These methods involve the use of radical species or radical intermediates to construct the indolizine ring . Some common synthetic strategies include:
Cyclocondensations: This method involves the condensation of pyridylacetate with benzophenones followed by aldol condensation.
Cycloadditions: This approach uses cycloaddition reactions to form the indolizine core.
Cyclization/Eliminations: This method involves cyclization followed by elimination reactions to form the desired product.
Cycloisomerizations: This approach uses isomerization reactions to construct the indolizine ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production may vary depending on the desired application and scale of production.
化学反応の分析
Types of Reactions
3,5-Dimethyloctahydro-5,8-methanoindolizine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen to form oxidized products.
Reduction: This reaction involves the addition of hydrogen or removal of oxygen to form reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Some common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols or amines.
科学的研究の応用
3,5-Dimethyloctahydro-5,8-methanoindolizine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 3,5-Dimethyloctahydro-5,8-methanoindolizine involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes, receptors, and other biomolecules, leading to various physiological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context.
類似化合物との比較
3,5-Dimethyloctahydro-5,8-methanoindolizine can be compared with other similar compounds, such as:
Indole: An isomer of indolizine with similar biological activities.
Pyrrole: Another nitrogen-containing heterocycle with various biological activities.
The uniqueness of this compound lies in its specific structure and the resulting biological activities and applications.
特性
分子式 |
C11H19N |
|---|---|
分子量 |
165.27 g/mol |
IUPAC名 |
1,3-dimethyl-2-azatricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C11H19N/c1-8-3-4-10-9-5-6-11(2,7-9)12(8)10/h8-10H,3-7H2,1-2H3 |
InChIキー |
HEFVOSGSQXZNEG-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2N1C3(CCC2C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


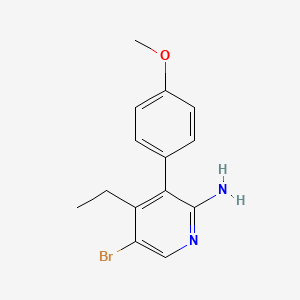
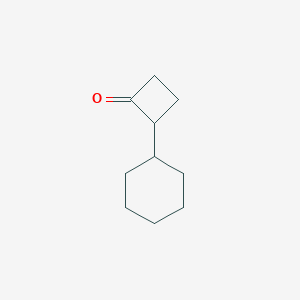
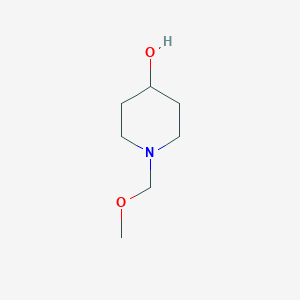
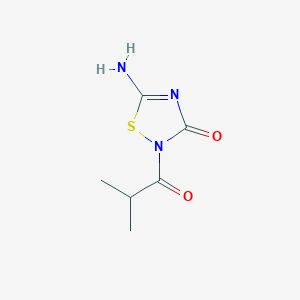
![2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B13103842.png)
![2,3-Dihydro-5H-thiazolo[3,2-a]pyrimidine-5-thione](/img/structure/B13103845.png)

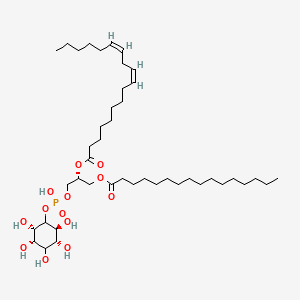
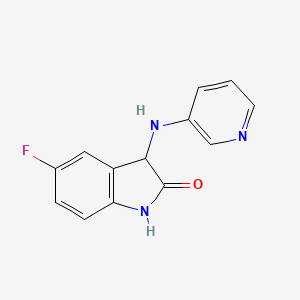
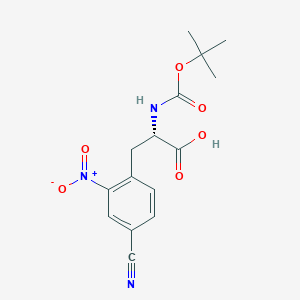
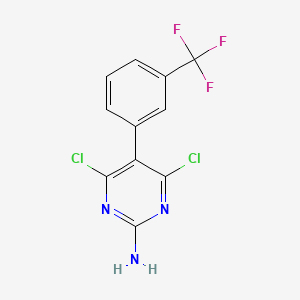
![Ethyl 8-nitro-1-phenyl-4,5-dihydro-1H-benzo[G]indazole-3-carboxylate](/img/structure/B13103874.png)
![4-[3-(3,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13103879.png)
